6-Amino-2,3-dimethylbenzoic acid

Description

Contextual Significance of Aminobenzoic Acid Derivatives

Within the broader family of substituted benzoic acids, aminobenzoic acid derivatives are of particular importance. These compounds contain both an acidic carboxyl group and a basic amino group, rendering them amphoteric. This dual functionality allows them to serve as versatile scaffolds in drug discovery and as monomers for specialty polymers like aramids. wikipedia.org Derivatives of aminobenzoic acid are investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wikipedia.org Their ability to form stable complexes and participate in a variety of chemical reactions makes them valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. quimicaorganica.org

Overview of 6-Amino-2,3-dimethylbenzoic acid within the Aminobenzoic Acid Class

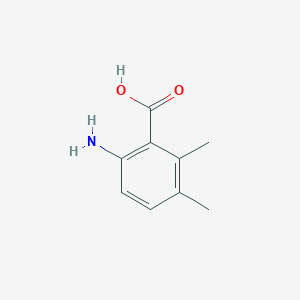

This compound (CAS No. 5628-48-8) is a specific isomer within the aminobenzoic acid class. chemicalbook.com It features a benzoic acid structure with an amino group at position 6 and two methyl groups at positions 2 and 3. The presence of the two electron-donating methyl groups, in addition to the amino group, is expected to influence the electron density of the aromatic ring and the basicity of the amino group, distinguishing its properties from simpler isomers like para-aminobenzoic acid (PABA). wikipedia.org While not as extensively studied as other isomers, its unique substitution pattern makes it a compound of interest for creating structurally novel molecules.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,3-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXUPINLVNJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 6 Amino 2,3 Dimethylbenzoic Acid

Retrosynthetic Analysis for the Targeted Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 6-Amino-2,3-dimethylbenzoic acid, the analysis begins by considering the functional groups and their relationships on the aromatic ring.

A primary disconnection strategy involves functional group interconversion (FGI). The amino group (-NH₂) can be retrosynthetically converted to a nitro group (-NO₂), a common precursor for amines. This leads to the intermediate 6-nitro-2,3-dimethylbenzoic acid .

Further disconnection can target the carbon-carbon bonds of the aromatic ring or the substituents. A logical next step is to remove the substituents to arrive at a basic hydrocarbon framework. Disconnecting the carboxyl (-COOH) and nitro (-NO₂) groups leads to 1,2-dimethylbenzene (o-xylene) , a readily available starting material. The synthesis would then involve the re-introduction of these functional groups in a controlled manner.

An alternative retrosynthetic approach considers the final amino group installation. Disconnecting the C-N bond via a hypothetical amination reaction would lead to a 6-halo-2,3-dimethylbenzoic acid precursor. This simplifies the problem to the synthesis of a halogenated dimethylbenzoic acid.

These retrosynthetic pathways suggest that the forward synthesis would likely involve electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring.

Exploration of Classical Synthetic Routes

Classical synthetic methodologies provide foundational and well-established pathways for the preparation of aromatic compounds like this compound.

Approaches involving Electrophilic Aromatic Substitution on Dimethylbenzoic Acid Precursors

This approach begins with a dimethylbenzoic acid, such as 2,3-dimethylbenzoic acid , and introduces the amino functionality, typically via a nitro group. The key reaction is the nitration of the aromatic ring, followed by reduction.

The nitration of substituted benzenes is governed by the directing effects of the existing substituents. libretexts.org The carboxylic acid group is a deactivating, meta-directing group, while methyl groups are activating, ortho- and para-directing groups. libretexts.org In the case of 2,3-dimethylbenzoic acid, the positions are influenced as follows:

The -COOH group directs incoming electrophiles to the 5-position.

The methyl groups direct to the 4-, 5-, and 6-positions.

The combination of these effects and steric hindrance makes predicting the major product complex. The 6-position is sterically hindered by the adjacent methyl and carboxyl groups. Therefore, nitration of 2,3-dimethylbenzoic acid is likely to yield a mixture of isomers, with 5-nitro-2,3-dimethylbenzoic acid being a significant product. Separating the desired 6-nitro isomer from this mixture can be challenging.

Once the nitro group is in the correct position, it can be reduced to the corresponding amino group using standard reducing agents like tin or iron in acidic media, or through catalytic hydrogenation.

Strategies utilizing Amination Reactions on Halogenated Benzoic Acid Derivatives

This strategy involves the synthesis of a halogenated precursor, 6-halo-2,3-dimethylbenzoic acid , followed by the introduction of the amino group. The halogen atom, typically chlorine or bromine, acts as a leaving group in a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction.

The synthesis of the halogenated precursor could be achieved through the halogenation of 2,3-dimethylbenzoic acid. Similar to nitration, the directing effects of the substituents will influence the position of halogenation. libretexts.org

The subsequent amination can be performed under various conditions. A classic method involves reaction with ammonia (B1221849) or an ammonia equivalent at high temperatures and pressures. More modern approaches, such as the Buchwald-Hartwig amination, utilize palladium catalysts to form the C-N bond under milder conditions. A patented method for the preparation of the related 3-methyl-2-aminobenzoic acid involves the ammoniation of 3-methyl-2-chlorobenzoic acid, demonstrating the viability of this approach. google.com

Multi-step Syntheses from Aromatic Amines or Dicarboxylic Acids (General consideration based on related compound syntheses)

More complex, multi-step syntheses can also be envisioned, starting from different precursors.

From Aromatic Amines: One could start with a substituted aniline (B41778). For instance, a synthesis could begin with 2,3-dimethylaniline . The introduction of the carboxylic acid group could be achieved through various methods, such as formylation followed by oxidation, or through a Kolbe-Schmitt type reaction, although the latter is more common for phenols. The amino group would need to be protected during these steps to prevent side reactions. General strategies for synthesizing aminobenzoic acid derivatives often start from other aromatic amines. nih.gov

From Dicarboxylic Acids: Another approach could involve a derivative of a phthalic acid. For example, starting with 3,4-dimethylphthalic acid , one could perform a selective mono-amidation followed by a Hofmann rearrangement. In this reaction, the amide is treated with bromine and a base to yield an amine with one fewer carbon atom. This method is analogous to one of the industrial preparations of p-aminobenzoic acid, which uses a Hofmann degradation of the monoamide derived from terephthalic acid. wikipedia.org The synthesis of diamides from dicarboxylic acids is a related transformation that has been studied. nih.gov

| Synthetic Route | Starting Material | Key Intermediates | Key Reactions | General Considerations |

| Electrophilic Aromatic Substitution | 2,3-Dimethylbenzoic acid | 6-Nitro-2,3-dimethylbenzoic acid | Nitration, Reduction | Potential for isomeric mixtures, requiring purification. |

| Amination of Halogenated Precursor | 6-Halo-2,3-dimethylbenzoic acid | - | Halogenation, Amination (e.g., Buchwald-Hartwig) | Requires synthesis of the specific halogenated precursor. |

| From Aromatic Amine | 2,3-Dimethylaniline | - | Protection, Carboxylation, Deprotection | Multi-step process with protection/deprotection steps. |

| From Dicarboxylic Acid | 3,4-Dimethylphthalic acid | Mono-amide of 3,4-dimethylphthalic acid | Mono-amidation, Hofmann Rearrangement | Requires selective reaction on one of the two carboxylic acid groups. |

Advanced and Green Synthesis Strategies

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.

Development of One-Pot Synthesis Protocols for Related Aminobenzoic Acid Systems

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource consumption.

These advanced methods represent a move towards more sustainable and economical chemical production.

Investigation of Catalytic Methods for Functionalization (e.g., Palladium-Catalyzed Arylation)

The functionalization of aromatic rings through catalytic methods is a cornerstone of modern organic synthesis. For derivatives of aminobenzoic acid, palladium-catalyzed cross-coupling reactions, such as arylation, represent a powerful tool for creating complex molecules from simpler precursors. researchgate.net While direct palladium-catalyzed α-arylation of free aliphatic carboxylic acids has been challenging, strategies have been developed to overcome this by using a traceless protecting group approach. nih.gov This involves the in situ silylation of the carboxylic acid, which then allows the palladium-catalyzed α-arylation to proceed with aryl halides. nih.gov This methodology has proven effective for a wide range of carboxylic acids and aryl bromides, tolerating various functional groups. nih.gov

Another relevant approach is the N-arylation of amino-substituted aromatic compounds. Palladium-catalyzed N-arylation has been successfully applied to synthetically challenging 2-aminobenzothiazoles, demonstrating its utility in constructing C-N bonds with functionalized aryl groups. researchgate.net Furthermore, auxiliary-directed, palladium-catalyzed β-arylation of sp³ and sp² C-H bonds in carboxylic acid derivatives offers another pathway for functionalization. nih.gov In these methods, an auxiliary group, such as 8-aminoquinoline, directs the palladium catalyst to a specific C-H bond for arylation. nih.gov

These catalytic systems offer significant advantages, including high yields and broad functional group tolerance, making them highly valuable for the synthesis of complex derivatives of this compound.

Table 1: Comparison of Palladium-Catalyzed Arylation Strategies

| Strategy | Substrate Type | Key Features | Potential Application for this compound | Reference |

| α-Arylation via Traceless Protection | Carboxylic Acids | In situ silylation of the carboxylate group enables coupling with aryl halides. | Functionalization at a potential aliphatic side chain. | nih.gov |

| N-Arylation | Amino-substituted Aromatics | Direct formation of a C-N bond between the amino group and an aryl halide. | Direct arylation of the amino group. | researchgate.net |

| Auxiliary-Directed C-H Arylation | Carboxylic Acid Derivatives | An auxiliary group directs the catalyst to a specific C-H bond for functionalization. | Selective functionalization of the aromatic ring. | nih.gov |

Solvent-Free and Environmentally Benign Synthetic Pathways

The development of environmentally benign synthetic methods is a critical goal in chemical manufacturing to reduce waste and energy consumption. For the synthesis of aminobenzoic acids, several green approaches have been explored.

One notable method is the synthesis of 4-aminobenzoic acid via the catalytic hydrogenation of 4-nitrobenzoic acid in an aqueous solution. google.com This process uses a Pd/C catalyst and results in high yields (over 96%) and purity (over 99%), with water as the solvent, significantly reducing the use of volatile organic compounds. google.com Another innovative approach involves the one-pot catalytic preparation of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) in subcritical water, using a carbonaceous bio-based material as a promoter. mdpi.com This process impressively combines the reduction of a nitro group and the oxidation of a formyl group in a single step. mdpi.com

Furthermore, synthetic protocols that operate under ambient or mild conditions are gaining traction. For instance, N-methylation of amines using a non-toxic borane (B79455) complex has been reported as a simple, one-pot, and chemoselective method that proceeds under ambient conditions with an effortless work-up. researchgate.net These examples highlight a clear trend towards replacing traditional, often harsh, synthetic conditions with more sustainable alternatives.

Table 2: Overview of Environmentally Benign Synthetic Methods

| Method | Starting Material | Solvent/Conditions | Key Advantages | Reference |

| Catalytic Hydrogenation | 4-Nitrobenzoic acid | Water, Pd/C catalyst | High yield and purity, use of water as a green solvent. | google.com |

| One-Pot Catalysis in Subcritical Water | 3-Nitrobenzaldehyde | Subcritical water, carbonaceous bio-based material | Combines multiple reaction steps, avoids toxic reagents. | mdpi.com |

| Ambient N-methylation | Aliphatic and Aromatic Amines | Ambient temperature, non-toxic borane complex | Mild reaction conditions, simple work-up, reduced energy use. | researchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the final product and any synthetic intermediates are crucial steps to ensure high purity. For aromatic amino acids like this compound, a variety of well-established techniques can be employed, often in combination. google.comresearchgate.net

Crystallization is a primary method for purifying solid organic compounds. google.com This technique relies on the differences in solubility of the compound and its impurities in a given solvent. For aminobenzoic acids, crystallization from an appropriate solvent, potentially after treatment with activated carbon to remove colored impurities, can yield a product of high purity. chemicalbook.com

Chromatographic methods are extensively used for the separation and purification of amino acids. libretexts.org

Ion-exchange chromatography separates molecules based on their net charge. column-chromatography.com Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH, allowing for effective separation on a cationic or anionic resin. google.com

Size-exclusion chromatography (also known as gel filtration) separates molecules based on their size and shape. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that can be used for both analytical and preparative-scale purification. libretexts.org

Extraction techniques, such as liquid-liquid extraction, can be used to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases. google.comresearchgate.net Aqueous biphasic systems using ionic liquids have also been explored for the effective separation of aromatic from aliphatic amino acids. nih.gov

The choice of purification method depends on the specific properties of the target compound and its impurities, as well as the scale of the synthesis. Often, a multi-step purification protocol involving several of these techniques is necessary to achieve the desired level of purity. column-chromatography.comnih.gov

Table 3: Common Purification Techniques for Aromatic Amino Acids

| Technique | Principle of Separation | Applicability | Reference |

| Crystallization | Differential solubility | Purification of the final solid product and solid intermediates. | google.com |

| Ion-Exchange Chromatography | Net charge at a specific pH | Separation of amino acids from charged or neutral impurities. | google.comcolumn-chromatography.com |

| Size-Exclusion Chromatography | Molecular size and shape | Separating the target compound from larger or smaller impurities. | libretexts.org |

| Liquid-Liquid Extraction | Differential solubility in immiscible solvents | Initial work-up of reaction mixtures and removal of impurities. | researchgate.netnih.gov |

Chemical Transformations and Derivatization Studies of 6 Amino 2,3 Dimethylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the formation of esters and amides, which are fundamental transformations in organic synthesis.

The conversion of the carboxylic acid group of 6-Amino-2,3-dimethylbenzoic acid to an ester is a common strategy to mask the acidity of the carboxyl group or to introduce new functionalities. Standard esterification methods, such as Fischer-Speier esterification, can be employed. This typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or hydrogen chloride. sphinxsai.comrsc.org The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a wide range of derivatives, from simple alkyl esters to more complex structures. nih.govresearchgate.net

Transesterification is another viable method, particularly for creating more complex esters from simpler ones. google.com For more sensitive substrates or under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction between the carboxylic acid and an alcohol. nih.gov

Table 1: Examples of Esterification Reactions of Aminobenzoic Acids

| Reactant | Reagent(s) | Product Type | Reference(s) |

| Amino Acid | Methanol (B129727), Trimethylchlorosilane | Amino Acid Methyl Ester Hydrochloride | nih.gov |

| 6-deoxypenciclovir | N-carbobenzyloxy-amino acids, DCC, DMAP | Mono- and Di-O-ester derivatives | nih.gov |

| Benzoic Acid Derivatives | 2-phenyleaminethanol | Aromatic amino-acid esters | najah.edu |

This table presents generalized examples for the esterification of related amino acid compounds due to a lack of specific data for this compound.

The carboxylic acid moiety of this compound can readily undergo amidation to form amide derivatives. This reaction is of particular importance in the synthesis of peptides and other biologically relevant molecules. Amidation is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an amine. google.com

In the context of peptide synthesis, various coupling reagents are employed to facilitate the formation of the amide (peptide) bond between the carboxylic acid of one amino acid and the amino group of another, while minimizing side reactions and racemization. bachem.comresearchgate.net Common coupling reagents include carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). bachem.comopenmedicinalchemistryjournal.comnih.gov These reagents form a highly reactive O-acylisourea intermediate that is readily attacked by the amine. Other modern coupling reagents include phosphonium (B103445) salts like PyBOP and uronium salts like HBTU. bachem.com The principles of these peptide coupling reactions are directly applicable to the amidation of this compound with various amines or amino acid esters. nih.govchemrxiv.orgresearchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Application Notes | Reference(s) |

| Carbodiimides | DCC, EDC | Widely used, often with additives to reduce racemization. | bachem.comopenmedicinalchemistryjournal.com |

| Phosphonium Salts | BOP, PyBOP | Effective for solid-phase synthesis; PyBOP is a non-toxic alternative to BOP. | bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Popular for both solid-phase and solution-phase synthesis. | bachem.comresearchgate.net |

This table provides an overview of common coupling reagents used for amidation, which are applicable to this compound.

Reactivity of the Aromatic Amino Group

The aromatic amino group of this compound is a versatile functional handle for a variety of chemical transformations, including acylation, diazotization, and nucleophilic substitution reactions.

The amino group can be acylated to form a different class of amide derivatives. This is typically achieved by reacting the amino group with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is fundamental for introducing a wide variety of acyl groups, thereby modifying the electronic and steric properties of the molecule. The resulting amides are generally stable compounds. sphinxsai.comajchem-a.comresearchgate.net

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. byjus.comorganic-chemistry.org This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. scirp.orgscirp.orgmasterorganicchemistry.com

The resulting diazonium salt is a highly versatile intermediate. It can undergo a variety of transformations, most notably azo coupling reactions. In an azo coupling, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline (B41778) derivative, to form an azo compound, which is characterized by the -N=N- functional group. organic-chemistry.orgnih.govnih.gov Azo compounds are known for their vibrant colors and are widely used as dyes and pigments.

While direct nucleophilic substitution on the aromatic ring at the position of the amino group is generally difficult, the amino group can be converted into a better leaving group to facilitate such reactions. The most prominent example is the transformation via a diazonium salt, as seen in the Sandmeyer and related reactions. scirp.orgscirp.orgmasterorganicchemistry.com In these reactions, the diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas) and can be replaced by a variety of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and hydroxyl (OH⁻) groups, often with the aid of a copper(I) catalyst. organic-chemistry.orgscirp.org This provides a powerful method for introducing a wide range of substituents onto the aromatic ring that would be difficult to achieve by other means.

Functionalization of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its four substituents. The amino group and the two methyl groups are activating, while the carboxylic acid group is deactivating. wikipedia.orgsavemyexams.com

Halogenation and Other Electrophilic Aromatic Substitutions

Specific experimental data on the halogenation and other electrophilic aromatic substitution reactions of this compound are not extensively documented in publicly available literature. However, the outcome of such reactions can be predicted by analyzing the directing effects of the individual substituents. stackexchange.comchemguide.co.uk

The amino (-NH₂) group is a powerful activating, ortho-, para-director due to its strong +M (mesomeric) effect. libretexts.org The two methyl (-CH₃) groups are also activating, ortho-, para-directors, primarily through inductive effects and hyperconjugation. stackexchange.comlibretexts.org Conversely, the carboxylic acid (-COOH) group is a deactivating, meta-director because of its -I (inductive) and -M effects. wikipedia.org

In a polysubstituted benzene ring, the most powerful activating group generally controls the position of electrophilic attack. In this case, the amino group is the strongest activator and will direct incoming electrophiles to the positions ortho and para to it. organicchemistrytutor.com The positions ortho to the amino group are C5 and the already substituted C1 (or C-alpha relative to the COOH group). The position para to the amino group is C3, which is also already substituted. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | 6 | +M > -I | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | 2 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

| -CH₃ (Methyl) | 3 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

| -COOH (Carboxyl) | 1 | -M, -I | Deactivating | Meta |

Given the high activation of the ring by the amino group, reactions such as halogenation may proceed under mild conditions. However, the strong activation can also lead to challenges, including polysubstitution or oxidation, particularly with strong oxidizing electrophiles like nitric acid. To achieve monosubstitution, protection of the highly activating amino group, for instance by conversion to an amide, might be a necessary strategy. This would moderate its activating effect and offer better control over the reaction.

Exploitation of Methyl Groups for Further Derivatization (General consideration based on related dimethylbenzoic acids)

While specific studies on the derivatization of the methyl groups of this compound are not readily found, general methodologies for the functionalization of benzylic methyl groups are well-established and can be considered. These reactions typically proceed via free-radical mechanisms. wikipedia.org

One common strategy is free-radical halogenation, which occurs at the benzylic position. wikipedia.org This reaction is typically initiated by UV light or a radical initiator. For example, reacting an alkyl-substituted aromatic compound with N-bromosuccinimide (NBS) in the presence of a radical initiator selectively introduces a bromine atom onto the benzylic carbon. mnstate.edu This would convert one of the methyl groups into a bromomethyl group, a versatile handle for subsequent nucleophilic substitution reactions. Chlorination of a methyl group on a benzene ring can also be achieved using chlorine gas under UV irradiation. chemguide.co.uklibretexts.org

Another potential derivatization is the oxidation of the methyl groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl groups attached to a benzene ring to carboxylic acids. libretexts.orgdoubtnut.com Selective oxidation of one methyl group in the presence of another can be challenging and would likely depend on subtle differences in their steric and electronic environments. Milder oxidation methods have been developed to convert methylarenes to the corresponding aldehydes. thieme-connect.de

Table 2: General Strategies for the Derivatization of Methyl Groups on an Aromatic Ring

| Transformation | Reagents and Conditions | Product Functional Group |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, heat | -CH₂Br |

| Free-Radical Chlorination | Cl₂, UV light | -CH₂Cl |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, heat; then H₃O⁺ | -COOH |

| Oxidation to Aldehyde | Controlled oxidation (e.g., with specific catalysts) | -CHO |

These generalized pathways offer potential routes for elaborating the structure of this compound at its methyl positions, thereby enabling the synthesis of a wider range of derivatives. The specific outcomes and selectivities of these reactions would need to be determined experimentally.

Advanced Spectroscopic and Structural Elucidation of 6 Amino 2,3 Dimethylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information for the structural verification of 6-Amino-2,3-dimethylbenzoic acid. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the aromatic protons, the amine (NH₂) protons, the carboxylic acid (COOH) proton, and the methyl (CH₃) protons all appear at distinct chemical shifts. The aromatic region would typically show two doublets for the two protons on the benzene (B151609) ring. The carboxylic acid proton is usually observed as a broad singlet at a downfield chemical shift, while the amine protons also appear as a broad singlet. The two methyl groups will each produce a singlet.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the carboxylic acid appears at the most downfield position (typically 165-185 ppm). The aromatic carbons resonate in the range of 110-150 ppm, with their specific shifts influenced by the attached amino and methyl groups. The two methyl carbons appear at the most upfield positions.

Based on analyses of similar compounds like 2-amino-3-methylbenzoic acid and other aminobenzoic acid isomers, the expected chemical shifts for this compound are summarized below. researchgate.netdergipark.org.tr

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | > 10 | Broad Singlet |

| Aromatic CH | 6.5 - 8.0 | Doublet |

| Aromatic CH | 6.5 - 8.0 | Doublet |

| NH₂ | 4.0 - 6.0 | Broad Singlet |

| 2-CH₃ | ~ 2.2 | Singlet |

| 3-CH₃ | ~ 2.1 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C OOH | 168 - 175 |

| C -NH₂ (C6) | 145 - 150 |

| C -COOH (C1) | 125 - 135 |

| C -CH₃ (C2) | 135 - 140 |

| C -CH₃ (C3) | 120 - 125 |

| Aromatic C H (C4) | 115 - 120 |

| Aromatic C H (C5) | 110 - 115 |

| 2-C H₃ | 15 - 20 |

| 3-C H₃ | 10 - 15 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of protonated carbons. For instance, the signals for the aromatic protons would be correlated with their corresponding aromatic carbon signals, and the methyl proton signals would be correlated with the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JHC and ³JHC). sdsu.edu This is crucial for connecting the different fragments of the molecule. For example, the protons of the methyl group at C-2 would show a correlation to the aromatic carbons C-1, C-2, and C-3. The aromatic proton at C-5 would show correlations to carbons C-1, C-3, C-4, and C-6. These long-range correlations provide definitive proof of the substitution pattern on the aromatic ring. researchgate.net

Application of NMR for Structural Confirmation and Purity Assessment

The combination of 1D and 2D NMR data provides unequivocal confirmation of the structure of this compound. researchgate.net The specific chemical shifts, coupling patterns, and 2D correlations act as a fingerprint for the molecule.

Furthermore, NMR spectroscopy, specifically quantitative NMR (qNMR), is a primary method for determining the purity of chemical substances, including amino acids. researchgate.netdntb.gov.ua By integrating the area of a specific proton signal of the analyte and comparing it to the integral of a certified internal standard of known concentration, the absolute purity of the sample can be calculated with high precision and accuracy. mdpi.com The agreement of purity values calculated from different, well-resolved signals within the same molecule serves as a good indicator of the accuracy of the result and the absence of impurities with overlapping signals. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and its molecular structure.

Vibrational Mode Assignments and Functional Group Characterization

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. researchgate.net

O-H Stretch: The carboxylic acid O-H stretching vibration typically appears as a very broad band in the IR spectrum, centered around 3000 cm⁻¹.

N-H Stretch: The amino group gives rise to two distinct stretching bands (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups appear just below 3000 cm⁻¹.

C=O Stretch: The carbonyl (C=O) stretching of the carboxylic acid is a very strong and sharp band, typically found around 1700 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bend: The N-H bending (scissoring) vibration of the amino group is typically observed near 1600 cm⁻¹.

C-N Stretch: The C-N stretching vibration appears in the 1250-1350 cm⁻¹ range.

O-H Bend: The O-H bending vibration of the carboxylic acid is found in the 1210-1440 cm⁻¹ region.

A theoretical study on the closely related 2-amino-3-methylbenzoic acid provided detailed vibrational assignments, which can be used as a reference for this compound. dergipark.org.tr

Table 3: Characteristic Vibrational Frequencies for this compound Data is predicted based on structurally similar compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric Stretch | N-H (Amino) | 3300 - 3500 |

| Stretch | O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| Stretch | Aromatic C-H | 3000 - 3100 |

| Stretch | Aliphatic C-H (Methyl) | 2850 - 3000 |

| Stretch | C=O (Carbonyl) | 1680 - 1710 |

| Bend | N-H (Amino) | 1590 - 1650 |

| Stretch | C=C (Aromatic) | 1450 - 1600 |

Detection of Intermolecular Interactions (e.g., Hydrogen Bonding)

IR spectroscopy is particularly sensitive to intermolecular interactions, most notably hydrogen bonding. nih.gov In the solid state or in concentrated solutions, this compound is expected to form strong intermolecular hydrogen bonds. The carboxylic acid groups can form hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of another. dergipark.org.tr

This dimerization has a significant effect on the IR spectrum:

The O-H stretching band becomes very broad and shifts to a lower frequency (e.g., from a sharp band around 3500 cm⁻¹ for a free monomer to a broad absorption centered around 3000 cm⁻¹ in the dimer).

The C=O stretching frequency is also lowered (red-shifted) by 20-50 cm⁻¹ compared to the non-hydrogen-bonded monomer, due to the weakening of the C=O double bond.

Additionally, the amino group can act as a hydrogen bond donor, and the carbonyl oxygen and amino nitrogen can act as hydrogen bond acceptors, leading to a complex network of hydrogen bonds in the solid state. researchgate.net Analysis of the shifts and broadening of the N-H and C=O bands can provide valuable insight into the nature and strength of these intermolecular interactions. dergipark.org.tr

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the analysis of this compound, offering precise information on its molecular weight and structural features through fragmentation analysis.

The molecular weight of this compound is a fundamental property readily determined by mass spectrometry. The compound has a molecular formula of C9H11NO2, corresponding to a monoisotopic mass of 165.078979 g/mol and an average mass of 165.192 g/mol . epa.govmatrix-fine-chemicals.com In mass spectrometry, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to these values.

The fragmentation pattern provides a fingerprint for the molecule's structure. For aromatic carboxylic acids and amines, characteristic fragmentation pathways are observed. libretexts.org Common fragmentation of a benzoic acid derivative might involve the loss of a hydroxyl group (-OH, loss of 17 amu) or a carboxyl group (-COOH, loss of 45 amu). libretexts.orgmiamioh.edu For an amine, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The presence of both functional groups in this compound would lead to a complex fragmentation pattern, with specific fragments arising from the cleavage of bonds adjacent to the amino and carboxylic acid groups, as well as the aromatic ring. The study of these fragments is crucial for confirming the substitution pattern of the dimethylaminobenzoic acid structure.

Table 1: Predicted Mass Spectrometric Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M]+ | 165 | Molecular Ion |

| [M-OH]+ | 148 | Loss of hydroxyl radical |

| [M-COOH]+ | 120 | Loss of carboxyl group |

| [M-CH3]+ | 150 | Loss of a methyl group |

This table is predictive and actual observed fragments may vary based on ionization technique and energy.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate and identify components of a mixture, making them ideal for assessing the purity of this compound.

GC-MS is particularly effective for the analysis of volatile and thermally stable compounds. researchgate.netnih.gov For amino acids, derivatization is often necessary to increase their volatility. nih.govresearchgate.net A common procedure involves converting the amino acid to its methyl ester, followed by acylation. researchgate.netchromatographyonline.com This allows for separation on a GC column and subsequent detection by MS, enabling the identification and quantification of impurities. chromatographyonline.com The retention time from the GC provides an additional layer of identification alongside the mass spectrum. nih.gov

LC-MS/MS is a highly sensitive and specific method for analyzing amino acids in complex matrices, often without the need for derivatization. nih.govnih.gov This technique is particularly useful for analyzing non-volatile compounds and can provide quantitative data on the concentration of this compound and any related substances in a sample. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances selectivity and sensitivity, allowing for the detection of trace-level impurities. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the nature of its chromophores.

For this compound, the aromatic ring, the amino group, and the carboxylic acid group all act as chromophores. The interaction between these groups influences the energy of the electronic transitions and thus the absorption maxima (λmax). Aromatic compounds typically exhibit strong absorptions in the UV region. academie-sciences.fr The presence of an amino group (an auxochrome) generally causes a red shift (bathochromic shift) in the absorption bands of the benzene ring. The carboxylic acid group can also influence the spectrum. The specific λmax values for this compound would provide insight into the electronic structure of the molecule. The UV/Vis+ Photochemistry Database is a resource that compiles such spectral data for a wide range of substances. science-softcon.descience-softcon.de

X-ray Crystallography and Solid-State Structural Analysis

X-ray diffraction analysis of a single crystal of this compound would reveal its exact molecular conformation. It would confirm the planarity of the benzoic acid ring and determine the orientation of the amino and carboxylic acid functional groups relative to the ring and to each other. The steric hindrance between the adjacent methyl and amino groups, and the methyl and carboxylic acid groups, would likely lead to some torsion in the molecule to relieve strain. The Cambridge Structural Database (CSD) is a repository for such crystallographic data. nih.govnih.gov For instance, the crystal structures of related compounds like 2,3-dimethylbenzoic acid and 2,6-dimethylbenzoic acid are available and provide a basis for comparison. nih.govnih.gov

In the solid state, molecules of this compound are expected to form extensive intermolecular hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The amino group is also a hydrogen bond donor. These interactions are crucial in dictating the crystal packing and the formation of higher-order supramolecular structures. ucl.ac.uk

The analysis of the crystal structure would reveal specific hydrogen bonding motifs. For example, carboxylic acids often form dimeric structures through hydrogen bonding between their carboxyl groups. ucl.ac.uk The amino groups can form hydrogen bonds with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule, leading to the formation of chains or sheets. dcu.ieresearchgate.net The specific pattern of hydrogen bonding will be influenced by the substitution pattern on the aromatic ring. The study of these networks is essential for understanding the physical properties of the solid material. rsc.org

Other Characterization Techniques

Beyond the primary spectroscopic methods, a range of other analytical techniques are crucial for the comprehensive characterization of novel compounds like this compound and its derivatives. These methods provide fundamental information about the elemental composition, electrolytic nature, and surface morphology of these substances.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This quantitative analysis is a critical step in the characterization of a newly synthesized compound, as it allows for the verification of its empirical formula.

The process involves the complete combustion of a small, precisely weighed sample in a stream of oxygen at high temperatures. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then separated and quantified by various detection methods, such as thermal conductivity or infrared absorption. The amount of each element is then calculated and expressed as a weight percentage of the total sample mass.

For a derivative of this compound, the experimentally determined percentages of C, H, and N would be compared against the theoretically calculated values based on its proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound.

Table 1: Illustrative Elemental Analysis Data Table for a Hypothetical Derivative of this compound

| Compound/Derivative | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% |

| Hypothetical Complex 1 | ||||||

| Hypothetical Complex 2 |

No experimental data is available in the searched literature for this compound or its derivatives to populate this table.

Molar Conductivity Studies

Molar conductivity (Λₘ) measurements are employed to determine the electrolytic nature of a compound in solution. This technique is particularly useful for characterizing metal complexes of this compound to ascertain whether the ligand and any counter-ions are directly coordinated to the metal center or exist as free ions in the solution.

The molar conductivity is determined by measuring the electrical conductivity of a solution of the compound at a known concentration in a specific solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for coordination compounds. The obtained value is then compared to established ranges for non-electrolytes, 1:1 electrolytes, 1:2 electrolytes, and so on.

For instance, a low molar conductivity value would suggest a non-electrolytic nature, indicating that the constituent ions remain associated as a neutral species in the solution. Conversely, higher values would indicate the presence of free ions and thus an electrolytic character.

Table 2: Illustrative Molar Conductivity Data Table for Hypothetical Derivatives of this compound

| Compound/Derivative | Solvent | Concentration (M) | Molar Conductivity (Λₘ) (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |

| Hypothetical Complex 1 | DMF | 10⁻³ | ||

| Hypothetical Complex 2 | DMSO | 10⁻³ |

No experimental data is available in the searched literature for this compound or its derivatives to populate this table.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of solid materials at high magnifications. In the context of this compound and its derivatives, SEM analysis would provide valuable insights into the particle size, shape, and surface texture of the synthesized compounds in their solid state.

In an SEM instrument, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electron beam and the sample's atoms generate various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form an image that reveals the surface features of the sample with a high depth of field.

The resulting micrographs can show whether the compound exists as crystalline structures with well-defined facets, as amorphous particles, or as agglomerates. This morphological information is important as the physical properties and reactivity of a solid can be influenced by its surface characteristics.

Computational Chemistry and Theoretical Modeling of 6 Amino 2,3 Dimethylbenzoic Acid

Spectroscopic Property Prediction and Correlation with Experimental Data

UV-Vis Absorption Prediction

The theoretical UV-Vis absorption spectrum of 6-Amino-2,3-dimethylbenzoic acid can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light in the ultraviolet and visible regions.

For a molecule like this compound, the selection of an appropriate functional and basis set is critical for obtaining accurate predictions. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). researchgate.net This level of theory generally provides a good balance between computational cost and accuracy for organic molecules.

The predicted UV-Vis spectrum is generated by simulating the electronic transitions from the ground state to various excited states. researchgate.net For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* type, originating from the aromatic ring, the carboxylic acid group, and the amino group. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts.

A hypothetical table of predicted UV-Vis absorption maxima for this compound, based on typical values for similar aromatic compounds, is presented below.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Predominant Transition Type |

|---|---|---|---|

| 235 | 5.28 | 0.45 | π → π* |

| 290 | 4.28 | 0.15 | π → π* |

| 340 | 3.65 | 0.05 | n → π* |

Potential Energy Surface Scans for Reaction Pathways and Tautomerism

Potential energy surface (PES) scans are computational techniques used to explore the energy of a molecule as a function of its geometry. For this compound, PES scans can elucidate reaction pathways and investigate the relative stabilities of different tautomers.

Tautomerism in this compound could involve the migration of a proton. For instance, a proton could transfer from the carboxylic acid group to the amino group, forming a zwitterionic tautomer. PES scans can be performed by systematically varying the bond lengths and angles involved in the proton transfer and calculating the energy at each step. This allows for the identification of transition states and the calculation of activation energy barriers for tautomerization.

Furthermore, PES scans can model the rotational barriers of the methyl and amino groups, providing insight into the conformational flexibility of the molecule. Understanding these energy landscapes is crucial for predicting the most stable conformations and how the molecule might behave in different chemical environments.

Intermolecular Interaction Studies (e.g., Dimerization, Hydrogen Bonding)

The amino and carboxylic acid functional groups in this compound are capable of forming strong intermolecular hydrogen bonds. nih.gov These interactions can lead to the formation of dimers and larger aggregates in the solid state and in non-polar solvents. soton.ac.uk

Computational methods can be used to model these intermolecular interactions. By calculating the interaction energies of different dimer configurations, the most stable dimeric structures can be identified. For this compound, a common hydrogen bonding motif would involve the formation of a cyclic dimer through hydrogen bonds between the carboxylic acid groups of two molecules. Another possibility is the formation of hydrogen bonds between the amino group of one molecule and the carboxylic acid group of another.

The strength of these hydrogen bonds can be quantified by analyzing the calculated interaction energies and by examining the geometric parameters of the hydrogen bonds (e.g., donor-acceptor distance and angle). These studies are essential for understanding the crystal packing and solid-state behavior of the compound.

Molecular Docking and Ligand-Receptor Interaction Modeling (Conceptual application based on related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.govnih.gov While specific receptor targets for this compound are not extensively documented, its structural similarity to other biologically active aminobenzoic acid derivatives suggests potential applications in drug design. nih.govmdpi.com

For a conceptual application, if this compound were to be investigated as a ligand for a particular receptor, molecular docking simulations would be employed. researchgate.net The 3D structure of the receptor would be obtained from a protein database, and the 3D structure of this compound would be generated and optimized. The docking software would then explore various binding poses of the ligand within the active site of the receptor, scoring them based on factors like binding energy and intermolecular interactions. ekb.eg

These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor's binding pocket. nih.gov The results of a molecular docking study can provide valuable insights into the potential binding affinity and mode of action of a compound, guiding further experimental validation. nih.gov

Applications in Advanced Materials and Chemical Synthesis

Role as a Synthetic Building Block for Complex Organic Molecules

The structure of 6-Amino-2,3-dimethylbenzoic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, allows it to serve as a versatile scaffold for constructing more complex molecular architectures. Organic building blocks are fundamental components used for the bottom-up assembly of molecules in medicinal chemistry, organic chemistry, and material chemistry. nih.gov Aminobenzoic acids, in general, are recognized as important starting materials for creating a wide range of new molecules with potential medical applications due to their structural versatility. nih.gov

The presence of the amino and carboxylic acid groups on the same molecule allows for intramolecular reactions or for participation in polymerization reactions. The reactivity of these groups can be selectively controlled, enabling sequential modifications. For instance, the amino group can be acylated or can participate in condensation reactions, while the carboxylic acid group can be esterified or converted into an amide. youtube.com This bifunctionality is key to its utility as a building block.

Aminobenzoic acids and their derivatives are crucial intermediates in the pharmaceutical industry. nih.gov They are integral to the synthesis of a variety of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. nih.govnih.gov For example, a structurally related compound, 2-amino-6-ethylbenzoic acid, is a key starting material for the synthesis of paquinimod, a drug developed for treating autoimmune diseases like lupus. google.com Similarly, para-aminobenzoic acid (PABA) is a known precursor in the biosynthesis of coenzyme Q and folate. nih.govnih.gov

While specific, widely commercialized pharmaceuticals derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest. The substituted aminobenzoic acid framework is a common feature in many biologically active compounds. Therefore, this compound represents a valuable precursor for generating libraries of novel compounds for drug discovery programs. Its derivatives could be screened for a wide range of pharmacological activities, potentially leading to the identification of new therapeutic intermediates.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and amino acids are frequently used as starting materials for their synthesis. worldscientific.comresearchgate.net The dual functionality of this compound makes it an ideal candidate for constructing fused heterocyclic systems.

The amino and carboxylic acid groups can react with various reagents to form rings. For example, condensation of an aminobenzoic acid with a suitable partner can lead to the formation of quinazolinones, a class of compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. worldscientific.com General synthetic strategies often involve the reaction of an amino group with a carbonyl compound to form a Schiff base, which then undergoes cyclization. worldscientific.com Other pathways can lead to the formation of seven-membered rings like azepines or even more complex fused systems. researchgate.net The synthesis of diverse azoloazine systems, for instance, can be achieved through the condensation of aminoazoles with various carbonyl compounds. frontiersin.org Given these well-established synthetic routes, this compound is a promising intermediate for creating novel heterocyclic structures that could be of interest for further chemical and biological evaluation.

Applications in Polymer Chemistry and Material Science

The unique structure of this compound also lends itself to applications in the field of polymer chemistry and material science, where the goal is to create materials with specific, tailored functionalities.

Conceptually, this compound is an ideal monomer for step-growth polymerization. The presence of both an amine and a carboxylic acid group allows it to undergo self-condensation to form polyamides, a class of polymers known for their high strength and thermal stability, which includes materials like aramids. biorxiv.orgnih.gov The direct polycondensation of diacids and diamines is a common method for polyamide synthesis. rasayanjournal.co.in Since this compound contains both necessary functional groups, it can act as an AB-type monomer.

Incorporating this monomer into a polymer backbone would be expected to modulate the material's properties significantly. The rigid aromatic ring would enhance thermal stability and mechanical strength. The dimethyl substitution pattern would influence the polymer's solubility and processability by disrupting chain packing and reducing intermolecular forces compared to unsubstituted aromatic polyamides. This could lead to aramids with improved solubility in organic solvents, facilitating their processing into fibers and films. Research on copolymers of other aminobenzoic acids, such as o-aminobenzoic acid and m-aminobenzoic acid with aniline (B41778), has shown that these monomers can be used to create conducting polymers with tailored properties. researchgate.netresearchgate.net

Beyond structural polymers, aminobenzoic acids are precursors to functional materials with specific electronic or optical properties. Research on m-aminobenzoic acid has demonstrated that its electronic and optical properties can be dramatically altered under high pressure. worldscientific.combohrium.com Theoretical calculations show that its crystal structure undergoes transformations that change it from a semiconductor to a metal. worldscientific.combohrium.com

This suggests that materials derived from this compound could also possess tunable electronic characteristics. The specific substitution pattern on the aromatic ring would influence the electronic energy levels and intermolecular interactions in the solid state. By designing and synthesizing materials based on this compound, it may be possible to create novel organic semiconductors or conductors. Such materials are of great interest for applications in electronics, including transistors, sensors, and light-emitting diodes. Furthermore, aminobenzoic acid derivatives have been investigated for their ability to absorb UV radiation, a property utilized in sunscreens. nih.govresearchgate.net This points to the potential for developing functional materials from this compound with specific light-absorbing or emitting properties for optical applications.

Catalytic and Reagent Applications

The bifunctional nature of this compound, possessing both an acidic site (the carboxylic acid) and a basic site (the amino group), suggests its potential use as an organocatalyst. Organocatalysis has emerged as a powerful tool in organic synthesis, and molecules that can perform acid-base catalysis are particularly valuable.

Amino acids and their derivatives have been successfully employed as asymmetric organocatalysts in a variety of chemical transformations. nih.govyork.ac.uk For example, proline and its derivatives are well-known for their ability to catalyze aldol (B89426) and Michael reactions. The proposed mechanism often involves the simultaneous activation of both the nucleophile and the electrophile through the formation of an enamine and hydrogen bonding with the carboxylic acid group.

Conceptually, this compound could function in a similar manner. The amino group could activate a carbonyl compound by forming an enamine or iminium ion, while the nearby carboxylic acid group could act as a proton shuttle or activate the other reactant through hydrogen bonding. This cooperative action within a single molecule can enhance reaction rates and control stereoselectivity. While specific catalytic applications of this compound are not yet widely reported, its structure is highly conducive to this type of bifunctional catalysis, making it a target for future research in the development of new, efficient, and metal-free catalytic systems. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5628-48-8 bldpharm.com |

| Molecular Formula | C₉H₁₁NO₂ nih.gov |

| Molecular Weight | 165.19 g/mol nih.gov |

| Melting Point | 140-141 °C (decomposes) researchgate.net |

| Boiling Point (Predicted) | 328.4 ± 30.0 °C researchgate.net |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ researchgate.net |

| pKa (Predicted) | 2.02 ± 0.31 researchgate.net |

Design and Synthesis of Metal Complexes with Aminobenzoic Acid Ligands

The ability of this compound to act as a ligand allows for the design and synthesis of a wide array of metal complexes. These coordination compounds are of significant interest due to their potential applications in catalysis, materials science, and biochemistry. researchgate.net

The general synthesis of metal-aminobenzoate complexes is often straightforward. A common method involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates) with the aminobenzoic acid ligand in a suitable solvent. nih.govchemsociety.org.ng The reaction can be performed in aqueous solution or in organic solvents like methanol (B129727) or ethanol. nih.govnih.gov Often, a base such as triethylamine (B128534) is added to deprotonate the carboxylic acid, facilitating its coordination to the metal ion. nih.gov The resulting metal complex may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent. nih.gov While many studies focus on simpler aminobenzoic acids, these established synthetic routes are directly applicable to this compound for creating novel metal complexes. researchgate.netnih.gov

The way in which this compound binds to a metal center, its coordination mode, is dictated by its functional groups. As an aminobenzoic acid, it possesses both a hard carboxylate oxygen donor and a borderline amino nitrogen donor, allowing for versatile binding behavior. msu.edu

The most common coordination mode for aminobenzoic acids is as a bidentate chelating ligand, where both the amino nitrogen and one of the carboxylate oxygens bind to the same metal ion. This forms a stable five-membered ring, a favorable arrangement in coordination chemistry. nih.gov However, other binding modes are also possible, leading to a variety of structural outcomes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Resulting Structure |

| Monodentate | The ligand binds to the metal center through only one of the carboxylate oxygen atoms. The amino group remains uncoordinated. | Can lead to simple metal salts or complexes where other ligands fill the coordination sphere. |

| Bidentate Chelate | The ligand coordinates to a single metal ion through both the amino nitrogen and a carboxylate oxygen atom, forming a stable chelate ring. nih.gov | Typically forms discrete, zero-dimensional (0D) molecular complexes. |

| Bidentate Bridging | The carboxylate group coordinates to two different metal centers, acting as a bridge. The amino group may or may not be coordinated. | Can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. nih.gov |

| Tridentate Bridging | The amino nitrogen coordinates to one metal ion, while the carboxylate group bridges two other metal ions. | Contributes to the formation of complex, high-dimensional networks. |

In a documented case involving 4-aminobenzoic acid and copper(II), the ligand acts as a bridge between adjacent metal atoms through its amine nitrogen and carboxylate oxygen atoms, resulting in a one-dimensional polymeric chain. nih.gov The specific behavior of this compound would also be influenced by the steric hindrance from the two methyl groups adjacent to the coordinating groups.

The assembly of metal ions with organic ligands like this compound can result in an extensive variety of structures, from simple discrete molecules to infinite coordination polymers or metal-organic frameworks (MOFs). frontiersin.orgnih.gov The final architecture is dependent on several key factors:

Reaction Conditions: Factors such as solvent, temperature, pH, and the presence of auxiliary ligands can influence which crystalline form or structure is thermodynamically or kinetically favored. frontiersin.org

Intermolecular Forces: Hydrogen bonding (between amino groups and carboxylates) and π–π stacking interactions between the aromatic rings are critical in assembling the individual complexes into higher-dimensional supramolecular structures. nih.gov

For example, studies with other amino-functionalized carboxylate ligands have produced diverse frameworks, including 2D layers that interpenetrate to form complex 3D networks. frontiersin.org A copper(II) polymer with 4-aminobenzoic acid forms a 1D chain that is further assembled into a 3D supramolecular structure via hydrogen bonds and π-π interactions. nih.gov The strategic elaboration of ligands is a known strategy for creating structural diversity in MOFs. nih.gov Therefore, the use of this compound as a ligand is expected to yield novel complexes with unique structural features and potential properties.

Compound Index

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for 6-Amino-2,3-dimethylbenzoic acid

The development of novel and efficient synthetic routes for this compound is a primary focus of ongoing research. Traditional methods for the synthesis of aminobenzoic acids can be multi-step, low-yielding, and may utilize harsh reagents. Future efforts will likely concentrate on the design of more streamlined and sustainable synthetic pathways. One promising approach involves the application of modern catalytic systems, including transition-metal catalysis, to achieve regioselective amination of substituted benzoic acid precursors. For instance, advancements in C-H activation could enable the direct introduction of an amino group onto a 2,3-dimethylbenzoic acid scaffold, thereby reducing the number of synthetic steps and improving atom economy.

Another area of exploration is the development of one-pot synthesis methods. sioc-journal.cn Such procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by minimizing intermediate purification steps and reducing solvent waste. sioc-journal.cn For example, a one-pot synthesis of related 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported with high yields, suggesting the potential for similar strategies to be applied to this compound. sioc-journal.cn

Furthermore, biocatalysis and microbial fermentation are emerging as powerful tools for the green synthesis of aminobenzoic acid derivatives. mdpi.com Leveraging enzymatic pathways could offer a highly selective and environmentally benign route to this compound, starting from renewable feedstocks. mdpi.com Research in this area would involve the discovery and engineering of enzymes capable of performing the desired transformations.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Activation | Fewer synthetic steps, improved atom economy | Development of selective and robust catalysts |

| One-Pot Synthesis | Increased efficiency, reduced waste | Optimization of reaction conditions and reagent compatibility sioc-journal.cn |

| Biocatalysis | High selectivity, mild reaction conditions, renewable feedstocks | Enzyme discovery and engineering mdpi.com |

Exploration of New Derivatization Chemistries and Functionalization Strategies

The functional groups of this compound, namely the amino and carboxylic acid moieties, provide versatile handles for a wide range of derivatization reactions. Future research will undoubtedly explore novel chemistries to modify these groups, leading to the synthesis of new molecules with tailored properties.

Derivatization of the amino group can lead to the formation of amides, sulfonamides, and other nitrogen-containing functionalities. These reactions can be used to introduce new pharmacophores, alter the electronic properties of the molecule, or attach it to larger molecular scaffolds. For instance, coupling with other amino acids or peptides could lead to the development of novel peptidomimetics. The use of various derivatization reagents that specifically target primary amines will be a key area of investigation. mdpi.com

The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing another avenue for functionalization. Esterification with different alcohols can modulate the lipophilicity and other physicochemical properties of the molecule. clockss.org Furthermore, the carboxylic acid can serve as an anchor point for immobilization onto solid supports, which is crucial for applications in catalysis and materials science.

Advanced derivatization strategies may also involve the modification of the aromatic ring. While the existing methyl groups provide some steric hindrance, electrophilic aromatic substitution reactions could be explored to introduce additional functional groups, further expanding the chemical space accessible from this scaffold.

| Functional Group | Derivatization Reaction | Potential Application |

| Amino Group | Amidation, Sulfonylation | Peptidomimetics, new pharmacophores |

| Carboxylic Acid Group | Esterification, Amidation | Modulation of physicochemical properties, immobilization clockss.org |

| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of new functional groups |

Advanced Computational Studies for Reaction Mechanism Elucidation and Property Prediction

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools in modern chemistry for understanding reaction mechanisms and predicting molecular properties. nih.gov Future research on this compound will heavily rely on these in silico techniques.

Computational studies can provide detailed insights into the reaction pathways for the synthesis and derivatization of this compound. By modeling transition states and reaction intermediates, researchers can identify the most energetically favorable routes, which can guide the optimization of experimental conditions. mdpi.com This can accelerate the development of more efficient synthetic methods.

Furthermore, DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, spectroscopic characteristics, and reactivity descriptors. researchgate.net For example, the prediction of HOMO and LUMO energy levels can provide insights into the molecule's potential as an electronic material. researchgate.net Computational modeling can also be used to predict the binding affinity of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. The use of graph neural networks is also an emerging approach for the rapid prediction of DFT-level descriptors, which could be applied to a large library of virtual derivatives of this compound. chemrxiv.orgmit.edu

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Identification of optimal synthetic pathways mdpi.com |

| DFT and TD-DFT | Property prediction (electronic, spectroscopic) | Design of new materials with desired properties researchgate.net |

| Graph Neural Networks | High-throughput screening of virtual derivatives | Rapid identification of lead compounds chemrxiv.orgmit.edu |

Integration into Novel Supramolecular Architectures and Nanomaterials

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for the construction of novel supramolecular assemblies and nanomaterials. The amino and carboxylic acid groups can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined, self-assembled structures.

Future research in this area will likely focus on the design and synthesis of derivatives of this compound that can self-assemble into complex architectures such as molecular cages, polymers, and gels. These materials could have applications in areas such as drug delivery, sensing, and catalysis.

The integration of this compound into nanomaterials is another promising research direction. For example, it could be used as a capping agent to stabilize nanoparticles or as a functional ligand to modify the surface of materials like gold or carbon electrodes. The resulting hybrid nanomaterials could exhibit unique electronic, optical, or catalytic properties. The modification of magnetic nanoparticles with similar benzoic acid derivatives has been shown to create platforms for biosensor development. researchgate.net

Role in Sustainable Chemical Processes and Circular Economy Initiatives

In the context of a growing emphasis on sustainability and the circular economy, future research will explore the role of this compound in the development of greener chemical processes. As previously mentioned, the development of biocatalytic and fermentation-based production methods from renewable resources is a key aspect of this. mdpi.com

Beyond its synthesis, the applications of this compound and its derivatives in sustainable technologies will be investigated. For instance, its use as a building block for biodegradable polymers could contribute to the reduction of plastic waste. Additionally, its potential as a component in environmentally friendly dyes or corrosion inhibitors could offer sustainable alternatives to current technologies.

The principles of the circular economy, which aim to minimize waste and maximize the use of resources, will also guide future research. This could involve the development of methods for the recovery and recycling of this compound from waste streams, or its use as a platform chemical for the synthesis of a wide range of value-added products.

Q & A

Basic: What synthetic routes are recommended for laboratory-scale preparation of 6-Amino-2,3-dimethylbenzoic acid?

Methodological Answer:

A common approach involves multi-step organic synthesis, starting with ester-protected benzoic acid derivatives. For example, tert-butyl esters (e.g., 1,1-dimethylethyl aminobenzoate) can be used to protect reactive sites during methylation or amination steps, followed by acidic deprotection . Alternative routes may leverage biosynthetic pathways observed in polyketide synthases, where enzymatic modifications of aromatic precursors (e.g., 4,6-dihydroxy-2,3-dimethylbenzoic acid) can guide analog synthesis . Researchers should optimize reaction conditions (e.g., temperature, catalyst selection) to minimize by-products and maximize yield.

Advanced: How can researchers address contradictory NMR data for this compound derivatives?

Methodological Answer:

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from impurities, tautomerism, or dynamic effects. To resolve these:

- Use high-resolution NMR (e.g., 400–600 MHz) with deuterated solvents (DMSO-d6 or CDCl3) to enhance signal separation .